molecular formula C9H11ClN2O2 B13930449 tert-Butyl 3-chloropyrazine-2-carboxylate

tert-Butyl 3-chloropyrazine-2-carboxylate

Cat. No.: B13930449
M. Wt: 214.65 g/mol
InChI Key: GJZDYMZZOPYVAR-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloropyrazine-2-carboxylate is an organic compound with the molecular formula C9H11ClN2O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a tert-butyl ester group and a chlorine atom attached to the pyrazine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-chloropyrazine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 3-chloropyrazine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, with the formation of the ester bond facilitated by the removal of water .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding pyrazine derivative with a tert-butyl ester group.

    Oxidation Reactions: Oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of tert-butyl 3-aminopyrazine-2-carboxylate or tert-butyl 3-thiolpyrazine-2-carboxylate.

    Reduction: Formation of tert-butyl pyrazine-2-carboxylate.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

tert-Butyl 3-chloropyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: Research into its potential as a precursor for drug candidates targeting various diseases, including cancer and infectious diseases, is ongoing.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl 3-chloropyrazine-2-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
  • tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 3-chloropyrazine-2-carboxylate is unique due to the presence of the chlorine atom on the pyrazine ring, which imparts distinct reactivity compared to other tert-butyl esters.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

tert-butyl 3-chloropyrazine-2-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-7(10)12-5-4-11-6/h4-5H,1-3H3

InChI Key

GJZDYMZZOPYVAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CN=C1Cl

Origin of Product

United States

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